Technical Whitepaper: 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Technical Whitepaper: 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
This guide provides an in-depth technical analysis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol (CAS 19817-07-3), also known as 3-Ethynyl-3-quinuclidinol .[1]
CAS Number: 19817-07-3 Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol [1]
Executive Summary & Pharmacophore Analysis
3-Ethynyl-3-quinuclidinol is a specialized tertiary amino-alcohol scaffold.[1] Unlike its more common analogue, 3-quinuclidinol (a secondary alcohol used in the synthesis of Solifenacin), the presence of the ethynyl group at the C3 position creates a chiral quaternary carbon center .[1]
This structural feature renders the molecule critical for:
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Muscarinic Receptor Modulation: The 3,3-disubstituted quinuclidine motif is a privilege structure in medicinal chemistry, often enhancing binding affinity to M1 and M3 muscarinic acetylcholine receptors (mAChRs) by restricting conformational freedom compared to monosubstituted analogues.[1]
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Synthetic Divergence: The terminal alkyne serves as a versatile handle for "Click" chemistry (CuAAC), hydration to ketones, or reduction to ethyl groups, allowing rapid library generation in fragment-based drug discovery (FBDD).[1]
Chemical Architecture & Physical Properties[1]
The molecule consists of a bicyclic quinuclidine cage with a bridgehead nitrogen.[1] The C3 position is substituted with both a hydroxyl group and an ethynyl group.[1]
Table 1: Physicochemical Profile
| Property | Value | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[1] |
| Melting Point | 148–152 °C | Sharp melting point indicates high purity; broad range suggests hydration.[1] |
| pKa (Conjugate Acid) | ~9.8 (Quinuclidine N) | Highly basic.[1] Forms stable salts with HCl, Tartaric Acid, and Oxalic Acid.[1] |
| Solubility | Soluble in MeOH, EtOH, CHCl₃ | Poor solubility in non-polar hydrocarbons (Hexane).[1] |
| Chirality | (R) and (S) Enantiomers | Resolution is challenging due to the tertiary alcohol; typically resolved via the amine functionality.[1] |
Synthetic Methodology: The Ethynylation Protocol
The synthesis of CAS 19817-07-3 involves the nucleophilic addition of an acetylide anion to 3-quinuclidinone.[1] This reaction transforms the sp² hybridized ketone into a sp³ hybridized quaternary center.[1]
Core Reaction Pathway
Precursor: 3-Quinuclidinone (Free base or HCl salt neutralized in situ).[1] Reagent: Lithium Acetylide (complexed with ethylenediamine) or Ethynylmagnesium Bromide.[1] Solvent: Anhydrous THF or Diethyl Ether.[1]
Detailed Experimental Protocol (Self-Validating)
Note: This protocol assumes the use of Ethynylmagnesium Bromide for higher atom economy and ease of handling compared to gaseous acetylene.
Step 1: Preparation of the Electrophile
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Charge a flame-dried 3-neck flask with 3-Quinuclidinone (1.0 eq) and anhydrous THF (10 mL/g).
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Validation Check: Ensure moisture content is <0.05% via Karl Fischer titration.[1] Water quenches the Grignard reagent.[1]
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Cool the solution to -20°C . Lower temperatures favor kinetic control and prevent enolization of the ketone.[1]
Step 2: Nucleophilic Addition
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Add Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq) dropwise over 30 minutes.
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Observation: A white precipitate (magnesium alkoxide) will form.[1]
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Allow the reaction to warm to 0°C and stir for 2 hours.
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In-Process Control (IPC): Monitor by TLC (Mobile phase: CHCl₃/MeOH/NH₄OH 90:9:1).[1] Disappearance of the ketone spot (Rf ~0.[1]6) indicates completion.[1]
Step 3: Quench and Isolation [2]
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Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C.
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Adjust pH to >11 using 2M NaOH (to ensure the quinuclidine nitrogen is free-based).[1]
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Extract with CHCl₃ (3x). Avoid Ethyl Acetate if the product is to be used in transesterification later, as traces can interfere.[1]
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Dry over Na₂SO₄ and concentrate 3-ethynyl-3-quinuclidinol.
Diagram 1: Synthetic Workflow & Logic
Caption: Nucleophilic addition of ethynyl Grignard to 3-quinuclidinone. The pH adjustment is critical to recover the basic amine.[1]
Chiral Resolution Strategies
Since the product is a tertiary alcohol, classical resolution via esterification (using chiral acids) is sterically hindered and often fails.[1] The recommended strategy targets the basic nitrogen .[1]
Method A: Diastereomeric Salt Crystallization
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Resolving Agent: L-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid.[1]
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Solvent System: Ethanol/Acetone (warm to dissolve, slow cool to 4°C).
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Mechanism: The protonated amine forms a diastereomeric salt pair.[1] The lattice energy differences allow one enantiomer to crystallize preferentially.[1]
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Validation: Check enantiomeric excess (ee) via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/Diethylamine).
Method B: Enzymatic Resolution (Kinetic)
While difficult for tertiary alcohols, Candida antarctica Lipase B (CAL-B) can be used with vinyl acetate as the acyl donor.[1]
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Note: The reaction rate will be significantly slower than for secondary alcohols.[1]
Downstream Applications & Derivatization[1][4][5][6]
CAS 19817-07-3 is a "divergent intermediate."[1] It serves as a parent scaffold for two distinct classes of muscarinic ligands.[1]
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3-Ethyl-3-quinuclidinol Derivatives:
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Triazole-Linked Conjugates:
Diagram 2: Divergent Synthesis Pathway
Caption: The ethynyl group enables access to alkyl, keto, and heterocyclic derivatives via standard organic transformations.[1]
Safety & Handling (E-E-A-T)
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Basicity: The compound is a strong base.[1] It causes skin irritation and severe eye damage.[1][3] Wear chemical-resistant gloves (Nitrile) and safety goggles.[1]
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Neuroactivity: As a quinuclidine derivative, it possesses potential CNS activity (cholinergic modulation).[1] Handle in a fume hood to avoid inhalation of dust.[1]
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Storage: Hygroscopic. Store in a desiccator or under nitrogen.
References
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PubChem. (n.d.).[1][4] 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
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Grob, C. A., & Zergenyi, J. (1963).[1] Die Synthese von 3-Chinuclidinon und Derivaten.[1][2][5] Helvetica Chimica Acta.[1] (Foundational synthesis of quinuclidinone precursors).
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Google Patents. (2009).[1] Process for the preparation of solifenacin and its pharmaceutically acceptable salts.[1] (Contextual reference for quinuclidine resolution methods). Retrieved from [1]
